
1-(3-Bromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(3-Bromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a methylpiperidinyl group, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves a multi-step process:
Formation of the Pyrrolidine-2,5-dione Core: This step often involves the cyclization of a suitable precursor, such as a diester or a diketone, under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the pyrrolidine-2,5-dione core.
Attachment of the Methylpiperidinyl Group: The final step involves the addition of the methylpiperidinyl group through a nucleophilic substitution or addition reaction, using a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the methylpiperidinyl group can enhance the compound’s solubility and bioavailability. The pyrrolidine-2,5-dione core may play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione: Similar structure with a chlorophenyl group instead of a bromophenyl group.
1-(3-Fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione: Similar structure with a fluorophenyl group instead of a bromophenyl group.
1-(3-Methylphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione: Similar structure with a methylphenyl group instead of a bromophenyl group.
Uniqueness
1-(3-Bromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-11-5-7-18(8-6-11)14-10-15(20)19(16(14)21)13-4-2-3-12(17)9-13/h2-4,9,11,14H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKKPSGTXXAHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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